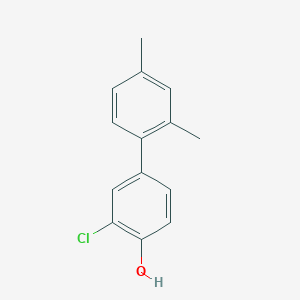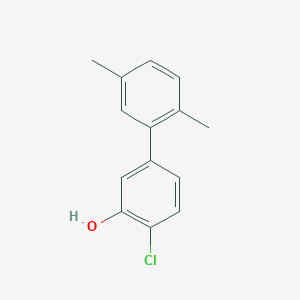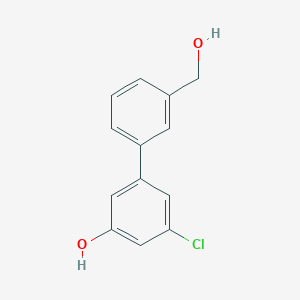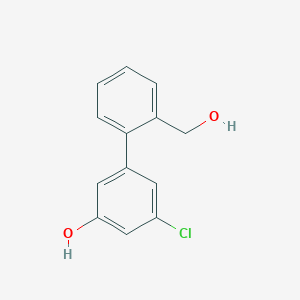
3-Chloro-5-(2-fluoro-4-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(2-fluoro-4-methylphenyl)phenol, or 3-CFMP, is an organic compound with a wide range of applications in scientific research. It is a small molecule that is highly soluble in water and other solvents. It has a low melting point, making it easy to handle in laboratory settings. Despite its small size, 3-CFMP has a large number of potential uses in scientific research.
作用機序
The mechanism of action of 3-CFMP is not fully understood. However, it is believed to act as a proton donor, which means it can donate protons to other molecules. This property makes it useful in a variety of reactions, such as the synthesis of heterocyclic compounds. Additionally, it has been shown to act as an electron acceptor, which means it can accept electrons from other molecules. This property makes it useful in the synthesis of polymers and nanomaterials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFMP are not well understood. It is believed to be non-toxic, but further research is needed to confirm this. Additionally, it has not been tested in humans, so its effects on humans are unknown.
実験室実験の利点と制限
The main advantage of using 3-CFMP in laboratory experiments is its low melting point, which makes it easy to handle. Additionally, its small size makes it easy to store and transport. However, its solubility in water is limited, so it is not suitable for use in aqueous solutions. Additionally, its mechanism of action is not fully understood, so it is not suitable for use in reactions that require precise control of reaction conditions.
将来の方向性
There are a number of potential future directions for research on 3-CFMP. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, research could be done to optimize its synthesis method and to explore its potential uses in a variety of reactions and applications. Finally, further research could be done to explore its potential uses in drug synthesis and delivery.
合成法
3-CFMP is typically synthesized through a two-step process. The first step is the reaction of 4-methylphenol with 2-fluorobenzoyl chloride in the presence of a base such as sodium hydroxide to form 3-chloro-5-(2-fluoro-4-methylphenyl)phenol. The second step is the conversion of this intermediate to the desired product, 3-CFMP, through a reaction with sodium borohydride. This two-step synthesis method is simple and cost-effective, making it a popular choice for researchers.
科学的研究の応用
3-CFMP has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including natural products, pharmaceuticals, and other organic molecules. It has also been used as a catalyst in organic reactions, such as the synthesis of a variety of heterocyclic compounds. Additionally, 3-CFMP has been used in the synthesis of polymers, such as polystyrene, and in the preparation of nanomaterials.
特性
IUPAC Name |
3-chloro-5-(2-fluoro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-12(13(15)4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTISLZGXICVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685891 |
Source


|
| Record name | 5-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-fluoro-4-methylphenyl)phenol | |
CAS RN |
1261960-85-3 |
Source


|
| Record name | 5-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














